
2-Cyano-N-(2,4-dimethylphenyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-Cyano-N-(2,4-dimethylphenyl)-3-phenylacrylamide is a derivative of 2-cyanoarylacrylamide (2-CAA), which has been reported to exhibit fluorescence properties. This is attributed to the formation of dimeric interactions through hydrogen bonds between carbonyl oxygens and amide hydrogens, leading to a dimeric structure that is further stabilized by π-π interactions .
Synthesis Analysis
The synthesis of 2-Cyano-N-(2,4-dimethylphenyl)-3-phenylacrylamide derivatives has been explored, with a focus on tuning the electronic properties of these compounds. The synthesis involves the formation of hydrogen-bonded dimers, which are confirmed by single-crystal X-ray structure analysis. The choice of substituents can influence the equilibrium between amide and iminol tautomers in solution, which is a critical aspect of the synthesis process .
Molecular Structure Analysis
The molecular structure of 2-Cyano-N-(2,4-dimethylphenyl)-3-phenylacrylamide derivatives is characterized by the presence of hydrogen-bonded dimers. These dimers exhibit a parallel stacking arrangement, which is mediated by significant π-π interactions. The structure is further analyzed using (1)H NMR and fluorescence spectral studies, indicating the coexistence of amide and iminol tautomers .
Chemical Reactions Analysis
Although not directly related to 2-Cyano-N-(2,4-dimethylphenyl)-3-phenylacrylamide, the reactivity of similar cyanothioacrylamides has been studied. These compounds undergo cycloaddition reactions with various reagents such as dimethyl acetylenedicarboxylate, methyl propiolate, and N-phenylmaleimide, leading to the formation of thiopyrans. The reactions are noted to be regio- and stereoselective .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Cyano-N-(2,4-dimethylphenyl)-3-phenylacrylamide derivatives are influenced by the tautomeric equilibrium between amide and iminol forms. The fluorescence properties, including excitation-wavelength-dependent fluorescence spectrum and biexponential fluorescence decay profiles, suggest the presence of more than one emitting species. The solvent's nature can also affect the tautomeric equilibrium, indicating solvent-dependent physical and chemical properties .
科学的研究の応用
Photoluminescent Materials
The electrochemical oxidation of similar cyanoacrylamide compounds has been explored for the development of new classes of photoluminescent materials. For example, the electrooxidation of 2-amino-3-cyano-4-phenylthiophene has led to the discovery of π-conjugated oligoaminothiophenes with significant photoluminescent properties, suggesting potential applications in optoelectronic devices and sensors (Ekinci et al., 2000).
Organic Synthesis and Catalysis
The compound and its derivatives have been employed in organic synthesis, particularly in the metal-free synthesis of complex organic structures. For instance, N,2-diarylacrylamides have been used in direct and selective oxidative C(sp2)−C(sp2) bond formations to assemble biologically important structures under mild conditions, showcasing the utility of such compounds in facilitating complex synthetic transformations (Cao et al., 2016).
Dynamin GTPase Inhibition
Research into 2-cyanoacrylamide derivatives has led to the identification of potent inhibitors of dynamin GTPase, an enzyme critical in the process of clathrin-mediated endocytosis. This suggests potential applications in the study of cellular processes and the development of therapeutic agents targeting cellular internalization mechanisms (Gordon et al., 2013).
Solar Cell Applications
In the field of renewable energy, derivatives of 2-cyanoacrylamides have been molecularly engineered as organic sensitizers for solar cells. These sensitizers, upon anchoring onto semiconductor surfaces, have shown high efficiencies in converting incident photons to electrical current, highlighting the potential of such compounds in the development of high-efficiency photovoltaic devices (Kim et al., 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
特性
IUPAC Name |
(E)-2-cyano-N-(2,4-dimethylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-8-9-17(14(2)10-13)20-18(21)16(12-19)11-15-6-4-3-5-7-15/h3-11H,1-2H3,(H,20,21)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYLGQSEHHLRJR-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-N-(2,4-dimethylphenyl)-3-phenylacrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


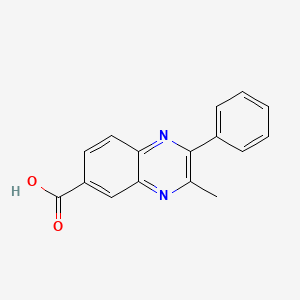

![N-(5-chloro-2-methoxyphenyl)-2-({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetamide](/img/structure/B2548295.png)
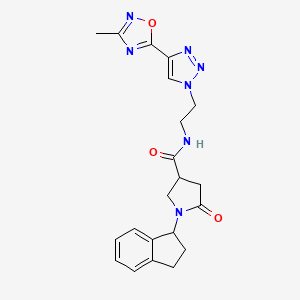
![3-(3,4-dimethoxyphenyl)-2-((naphthalen-1-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2548297.png)
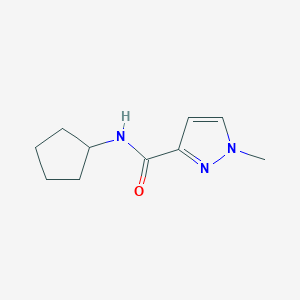

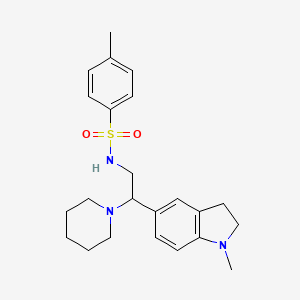
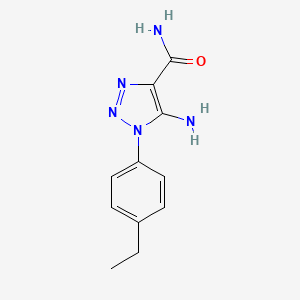

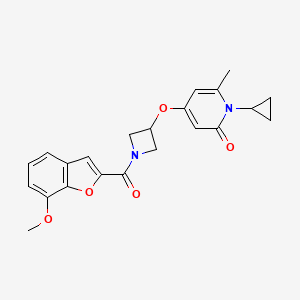
![[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2548306.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1,2,4,5-tetrahydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2548308.png)